molecular formula C20H24N2O5S B2937272 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922005-20-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2937272
CAS RN: 922005-20-7
M. Wt: 404.48
InChI Key: ZHKDSBQUXLDPGW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield Pişkin, Canpolat, & Öztürk, 2020.

Synthesis and Structural Analysis

  • Petrovskii et al. (2017) reported on the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel compound with a unique nonplanar oxazapolyheterocycle structure showing strong blue emission in dichloromethane, indicating potential applications in materials science Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017.

Antimicrobial and Enzyme Inhibition Studies

  • Alyar et al. (2018) synthesized new Schiff bases from sulfamethoxazole and sulfisoxazole, and their Pd(II), Cu(II) complexes, characterized by various methods. These compounds showed antimicrobial activities and high inhibition potencies on carbonic anhydrase enzymes, indicating their potential as antimicrobial agents and enzyme inhibitors Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018.

Potential Antihypertensive Agents

  • Rahman et al. (2014) explored the pharmacological and structure-activity relationships of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating them for diuretic, antihypertensive activity, and anti-diabetic potential, with some compounds showing significant activity Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014.

Exploration of Novel Chemical Structures

  • Shaabani et al. (2010) developed a novel one-pot multicomponent synthesis method for tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, demonstrating an innovative approach to generating complex molecules with potential biological and chemical applications Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-20(2)13-27-18-9-6-15(12-17(18)21-19(20)23)22-28(24,25)11-10-14-4-7-16(26-3)8-5-14/h4-9,12,22H,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKDSBQUXLDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

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